![molecular formula C14H17Cl2N3O B2823186 N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dichlorophenyl)amino]acetamide CAS No. 1240836-40-1](/img/structure/B2823186.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dichlorophenyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dichlorophenyl)amino]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is commonly referred to as DPA-714 and is known to possess several beneficial properties that make it a promising candidate for drug development.
Mechanism of Action
DPA-714 binds to the TSPO and modulates its activity, leading to a reduction in neuroinflammation and oxidative stress. This, in turn, leads to a reduction in the progression of neurological disorders.
Biochemical and Physiological Effects:
DPA-714 has been shown to have several beneficial effects on the biochemical and physiological processes in the body. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are known to play a key role in the development of neuroinflammation. It has also been found to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
DPA-714 has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. It is also highly selective for the TSPO and does not bind to other receptors in the body, reducing the risk of side effects. However, one limitation of DPA-714 is that it is not water-soluble, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of DPA-714. One potential application is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential application is in the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to fully understand the potential of DPA-714 and to develop effective therapies based on its properties.
Conclusion:
In conclusion, N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dichlorophenyl)amino]acetamide (DPA-714) is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. Its ability to bind to the TSPO and modulate its activity makes it a promising candidate for the treatment of various neurological and inflammatory disorders. Further research is needed to fully understand the potential of DPA-714 and to develop effective therapies based on its properties.
Synthesis Methods
The synthesis of DPA-714 involves the reaction of 2,4-dichloroacetophenone with cyanoacetamide in the presence of a base such as sodium hydride. The resulting compound is then treated with 2,4-dichloroaniline to obtain N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dichlorophenyl)amino]acetamide.
Scientific Research Applications
DPA-714 has been extensively studied for its potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It is known to bind to the translocator protein (TSPO) which is found in high concentrations in activated microglia and astrocytes. TSPO is known to play a crucial role in the regulation of neuroinflammation and oxidative stress, which are key factors in the development of neurological disorders.
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichloroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O/c1-9(2)14(3,8-17)19-13(20)7-18-12-5-4-10(15)6-11(12)16/h4-6,9,18H,7H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIRXQZASGISLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dichlorophenyl)amino]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

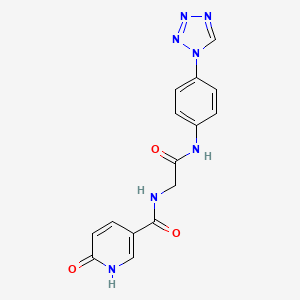
![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2823104.png)

![2-(4-Fluorophenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2823108.png)


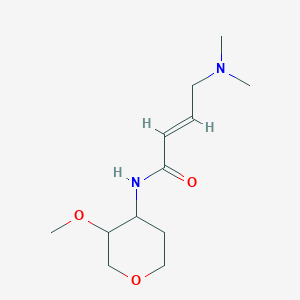

![8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2823117.png)

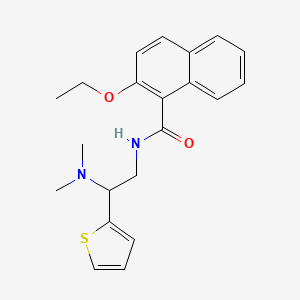
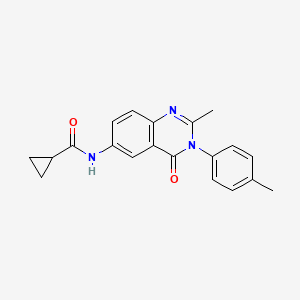
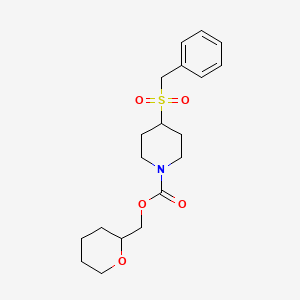
![3-(3-Methoxy-4-{[(propan-2-yl)carbamoyl]methoxy}benzamido)benzene-1-sulfonyl fluoride](/img/structure/B2823126.png)